molecular formula C10H7FN4O2 B11052545 6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

Cat. No. B11052545
M. Wt: 234.19 g/mol
InChI Key: JYVKOZYVJSBGCS-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is a heterocyclic compound that features a unique structure combining an imidazole ring with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,5-b][1,2,4]triazole compounds .

Scientific Research Applications

6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione
  • 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines

Uniqueness

6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is unique due to its specific combination of an imidazole and triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

properties

Molecular Formula

C10H7FN4O2

Molecular Weight

234.19 g/mol

IUPAC Name

6-(4-fluorophenyl)-3,7-dihydroimidazo[1,5-b][1,2,4]triazole-2,5-dione

InChI

InChI=1S/C10H7FN4O2/c11-6-1-3-7(4-2-6)14-5-8-12-9(16)13-15(8)10(14)17/h1-4H,5H2,(H,13,16)

InChI Key

JYVKOZYVJSBGCS-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=O)NN2C(=O)N1C3=CC=C(C=C3)F

Origin of Product

United States

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